Propoxur-d3
Overview
Description
Propoxur-d3 is a deuterium-labeled derivative of propoxur, a carbamate insecticide. This compound is primarily used as an internal standard for the quantification of propoxur in various analytical applications. Propoxur itself is known for its effectiveness in controlling pests such as bedbugs and mosquitoes, and it functions by inhibiting cholinesterase, an enzyme essential for the proper functioning of the nervous system .
Mechanism of Action
Target of Action
The primary target of Propoxur D3 (N-methyl D3) is acetylcholinesterase (AChE) . AChE is an enzyme that naturally hydrolyzes the neurotransmitter acetylcholine . By inhibiting AChE, Propoxur D3 interferes with the normal action of acetylcholine, leading to an accumulation of acetylcholine at synaptic junctions .
Mode of Action
Propoxur D3 acts by inhibiting the action of AChE . This inhibition is direct and transitory, as the carbamylated enzyme quickly reacts in water . The accumulation of acetylcholine due to AChE inhibition leads to overt stimulation of muscarinic and nicotinic cholinergic receptors . This causes a “cholinergic crisis,” characterized by symptoms affecting the central nervous system .
Biochemical Pathways
Propoxur D3, a catechol derivative, undergoes metabolic transformations. It hydrolyzes the carbamate and dealkylates the isopropyl group to yield the parent catechol . Additionally, nuclear hydroxylation produces a hydroquinone derivative . Both the catechol and the hydroquinone derivative can undergo redox cycling with the corresponding quinone to produce reactive oxygen species (ROS) .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
The result of Propoxur D3’s action is a cholinergic crisis due to the accumulation of acetylcholine at synaptic junctions . This crisis is characterized by symptoms affecting the central nervous system . Moreover, the generation of ROS through redox cycling can contribute to both the insecticidal action of Propoxur D3 and potential adverse human effects .
Action Environment
Propoxur D3 rapidly breaks down in alkaline solution . Due to its high water solubility, it may seep into the groundwater . At a pH of 7, Propoxur D3 breaks down in water at about 1.5% each day . It can be effective against insects for up to 1 month because it is readily absorbed by plant tissues .
Preparation Methods
The preparation of propoxur-d3 typically involves the reaction of a chloride compound of propoxur with hydrochloric acid in deuterated methanol. This process requires strict operating conditions and the appropriate selection of solvents to ensure high purity and yield of the product . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving careful control of reaction parameters to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Propoxur-d3 undergoes several types of chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed to form isopropoxy phenol and o-hydroxy phenyl methylcarbamate.
Oxidation: The isopropyl group can be oxidized to form an unstable hemiacetal, which decomposes to acetone.
Dealkylation: The isopropyl group can be dealkylated to yield the parent catechol. Common reagents used in these reactions include acids and oxidizing agents, and the major products formed are isopropoxy phenol, o-hydroxy phenyl methylcarbamate, and catechol.
Scientific Research Applications
Propoxur-d3 is widely used in scientific research for various applications:
Environmental Monitoring: It is used to track and quantify the presence of propoxur and its metabolites in environmental samples, such as soil and water.
Biological Monitoring: This compound is employed in studies to monitor the exposure and effects of propoxur on biological systems, including its impact on non-target organisms.
Toxicology Studies: It is used to investigate the toxicological properties of propoxur, including its effects on cholinesterase activity and its potential to cause oxidative stress.
Comparison with Similar Compounds
Propoxur-d3 is unique due to its deuterium labeling, which distinguishes it from other carbamate insecticides. Similar compounds include:
Carbaryl: Another carbamate insecticide with a similar mechanism of action but without deuterium labeling.
Aldicarb: A highly toxic carbamate insecticide used in agriculture.
Methomyl: A carbamate insecticide known for its rapid action against pests. The uniqueness of this compound lies in its application as an internal standard for analytical purposes, providing enhanced accuracy in the quantification of propoxur and its metabolites.
Properties
IUPAC Name |
(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUGXGCCGIOQO-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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